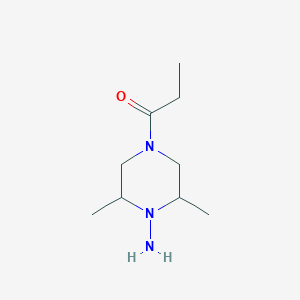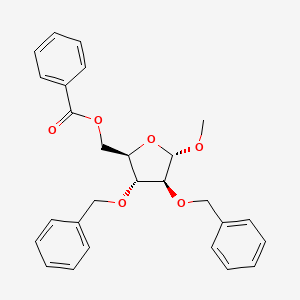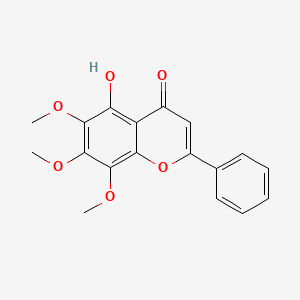
N,N'-bis(2-ethylphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-bis(2-ethylanilino)-5-nitro-6-methylpyrimidine is an organic compound belonging to the pyrimidine family. This compound is characterized by the presence of two 2-ethylanilino groups, a nitro group, and a methyl group attached to a pyrimidine ring. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, particularly in nucleic acids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis(2-ethylanilino)-5-nitro-6-methylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The introduction of a nitro group to the pyrimidine ring is achieved through nitration. This step involves the reaction of pyrimidine with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Alkylation: The methyl group is introduced via alkylation, where a methylating agent like methyl iodide reacts with the pyrimidine ring.
Amination: The 2-ethylanilino groups are introduced through a nucleophilic substitution reaction. This involves the reaction of the nitrated and methylated pyrimidine with 2-ethylaniline in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of 2,4-bis(2-ethylanilino)-5-nitro-6-methylpyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are added in a controlled manner to maintain the desired reaction conditions, such as temperature and pressure, to maximize yield and purity.
化学反応の分析
Types of Reactions
2,4-bis(2-ethylanilino)-5-nitro-6-methylpyrimidine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.
Substitution: The anilino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium hydride or potassium tert-butoxide as bases.
Major Products
Oxidation: Formation of 2,4-bis(2-ethylanilino)-5-amino-6-methylpyrimidine.
Reduction: Formation of 2,4-bis(2-ethylanilino)-5-amino-6-methylpyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学的研究の応用
2,4-bis(2-ethylanilino)-5-nitro-6-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2,4-bis(2-ethylanilino)-5-nitro-6-methylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in proteins and DNA, leading to potential biological effects. The anilino groups can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
- 2,4-bis(2-methylanilino)-5-nitro-6-methylpyrimidine
- 2,4-bis(2-ethylanilino)-5-nitro-6-ethylpyrimidine
- 2,4-bis(2-ethylanilino)-5-amino-6-methylpyrimidine
Uniqueness
2,4-bis(2-ethylanilino)-5-nitro-6-methylpyrimidine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C21H23N5O2 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
2-N,4-N-bis(2-ethylphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C21H23N5O2/c1-4-15-10-6-8-12-17(15)23-20-19(26(27)28)14(3)22-21(25-20)24-18-13-9-7-11-16(18)5-2/h6-13H,4-5H2,1-3H3,(H2,22,23,24,25) |
InChIキー |
SSRUMWZKFMZUHJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1NC2=NC(=NC(=C2[N+](=O)[O-])C)NC3=CC=CC=C3CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol](/img/structure/B13822717.png)


![(3s,5s,7s)-N'-{(Z)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide](/img/structure/B13822742.png)
![4,5-Dihydro-2,2'-bibenzo[d][1,3,2]dioxaborole](/img/structure/B13822744.png)


![4H-Pyrrolo[1,2-e][1,2,5]oxadiazine](/img/structure/B13822766.png)
![2-[(6-Methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]butan-1-ol](/img/structure/B13822768.png)

![4-amino-7,7-dimethyl-2-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-2H-chromene-3-carbonitrile](/img/structure/B13822777.png)
